Ammonium perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.45X10+5 mg/L at 25 °C

In water, 2.49X10+5 mg/L at 25 °C

Solubilities in organic solvents[Table#1333]

Very soluble in liquid NH3

Soluble in methanol; slightly soluble in ethanol, acetone; almost insoluble in ethyl acetate, ether.

Solubility in water, g/100ml at 25 °C: 20

Synonyms

Canonical SMILES

- Persistence: Studies investigate the stability of AP in various environmental conditions. Its strong ionic bond and low solubility in water contribute to its persistence in soil and groundwater . This persistence necessitates research on its long-term environmental impact.

- Transport mechanisms: Research is conducted to understand how AP migrates through different environmental compartments. This includes studying its adsorption to soil particles, leaching potential, and potential volatilization . Understanding these mechanisms is crucial for predicting its spread and developing effective remediation strategies.

- Remediation strategies: Research explores various methods to remove or degrade AP from contaminated environments. This includes biological, chemical, and physical methods. Bioremediation techniques using bacteria capable of degrading AP are actively being explored . Additionally, research investigates the effectiveness of chemical treatments and physical separation techniques for AP removal.

Health Effects

Another area of scientific research on AP concerns its potential health effects. Studies investigate its impact on various organ systems, particularly the thyroid gland.

- Thyroid disruption: AP is known to interfere with the uptake of iodine by the thyroid gland, potentially leading to hypothyroidism. Research explores the mechanisms of this disruption and its potential consequences on human health . Studies also investigate the effects of AP exposure on other organ systems, such as the developing fetus and the reproductive system.

- Developmental effects: Research explores the potential impact of AP exposure on developing organisms, particularly during critical stages like pregnancy and early life. Studies investigate potential effects on fetal development, birth outcomes, and child development in individuals exposed to AP . These studies are crucial for understanding the potential risks associated with environmental exposure to AP.

Material Science Applications

Beyond its environmental and health concerns, AP also finds applications in material science research.

- Energetic materials: AP is a crucial component in solid rocket propellants due to its oxidizing properties. Research focuses on improving the performance and safety of AP-based propellants, exploring alternative oxidizers, and developing new formulations with reduced environmental impact .

- Pyrotechnics: AP is used in various pyrotechnic compositions due to its ability to release oxygen and generate a bright flame. Research explores the development of new pyrotechnic formulations with improved performance and reduced environmental footprint.

Ammonium perchlorate is a chemical compound with the formula . It appears as a white crystalline solid and is highly soluble in water. This compound is notable for its role as an oxidizer in solid rocket propellants, where it provides the necessary oxygen to facilitate combustion. The compound is classified as a strong oxidizer and is known for its potential to decompose explosively under certain conditions, making it both useful and hazardous in various applications .

Ammonium perchlorate poses several safety hazards due to its oxidizing properties:

- Oxidizer: Ammonium perchlorate can vigorously react with fuels and other reducing agents, leading to fires or explosions.

- Toxicity: While not acutely toxic, long-term exposure can cause thyroid problems.

- Flammability: Ammonium perchlorate itself is not flammable but can significantly accelerate the burning of combustible materials.

- Shock sensitivity: The compound can decompose explosively when subjected to shock or friction.

Safety Precautions:

- Handle with care, using appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when necessary.

- Store in cool, dry, and well-ventilated areas away from heat sources, reducing agents, and flammable materials.

- Follow established safety protocols for handling oxidizers in research settings.

This reaction produces ammonia and perchloric acid, which can further decompose into nitrogen oxides and other products under high temperatures. Additionally, ammonium perchlorate reacts with metals like aluminum in a redox reaction, enhancing the energy output during combustion:

This reaction is crucial for rocket propulsion systems, where the energy released significantly contributes to thrust .

Ammonium perchlorate has been studied for its biological effects, particularly regarding its toxicity. Exposure to high levels can cause respiratory issues, skin irritation, and potential damage to the kidneys. It may also lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired. Chronic exposure has raised concerns about its impact on thyroid function due to its interference with iodine uptake .

Ammonium perchlorate is primarily used in:

- Solid Rocket Propellants: Its role as an oxidizer makes it essential in various aerospace applications.

- Pyrotechnics: It is used in fireworks and other pyrotechnic devices due to its explosive properties.

- Analytical Chemistry: Ammonium perchlorate serves as a reagent in various chemical analyses.

Due to its reactivity and ability to enhance combustion, it remains a critical component in both military and civilian aerospace technologies .

Research has explored the interactions between ammonium perchlorate and other materials, particularly during combustion processes. Studies indicate that when combined with aluminum powder, ammonium perchlorate enhances the efficiency of fuel combustion through complex thermal decomposition pathways. This interaction leads to increased energy output and improved performance of solid propellant systems .

Several compounds share similarities with ammonium perchlorate in terms of structure or function. Below is a comparison highlighting unique aspects of ammonium perchlorate:

| Compound | Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Ammonium nitrate | Used as a fertilizer and explosive | Less reactive than ammonium perchlorate | |

| Sodium perchlorate | Commonly used in laboratories | Does not release ammonia upon decomposition | |

| Potassium nitrate | Used in fertilizers and food preservation | Less effective as an oxidizer compared to ammonium perchlorate | |

| Calcium perchlorate | Used in some pyrotechnic formulations | More stable than ammonium perchlorate |

Ammonium perchlorate's unique properties as a strong oxidizer make it particularly valuable in aerospace applications compared to these other compounds .

Molecular Formula and Structural Characteristics

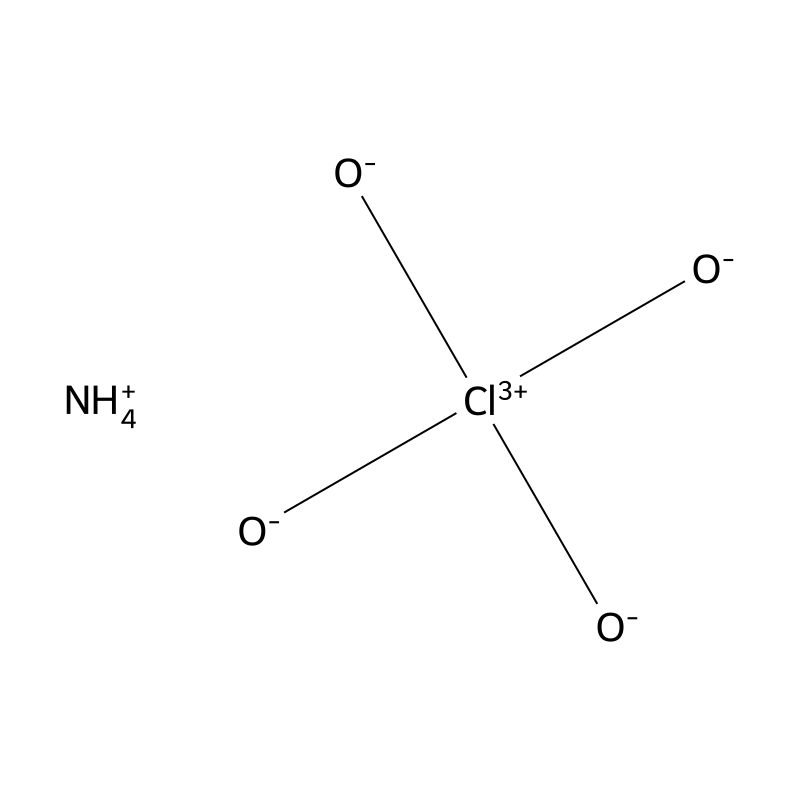

Ammonium perchlorate represents an inorganic compound with the molecular formula NH₄ClO₄, functioning as the salt of ammonia and perchloric acid [1] [2]. The compound exhibits a molecular weight of 117.489 grams per mole, with a monoisotopic mass of 116.983 grams per mole [1] [2] [6]. The Chemical Abstracts Service registry number for ammonium perchlorate is 7790-98-9, providing a unique identifier for this chemical compound [1] [2].

The structural characteristics of ammonium perchlorate can be described through its SMILES notation as [NH4+].[O-]Cl(=O)=O, indicating the ionic nature of the compound with distinct ammonium cations and perchlorate anions [2]. The International Chemical Identifier Key, represented as HHEFNVCDPLQQTP-UHFFFAOYSA-N, serves as a standardized identifier for chemical databases [2].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | NH₄ClO₄ | [1] [2] |

| IUPAC Name | Ammonium perchlorate | [2] |

| Molecular Weight | 117.489 g/mol | [1] [2] |

| Monoisotopic Mass | 116.983 g/mol | [2] [6] |

| CAS Registry Number | 7790-98-9 | [1] [2] |

| SMILES Notation | [NH4+].[O-]Cl(=O)=O | [2] |

| InChI Key | HHEFNVCDPLQQTP-UHFFFAOYSA-N | [2] |

The molecular structure consists of tetrahedral ammonium ions and tetrahedral perchlorate ions [7]. Each ammonium ion is surrounded by ten oxygen atoms from neighboring perchlorate ions, with nitrogen-oxygen distances ranging from 2.9 to 3.25 Ångströms [7]. The perchlorate ions maintain essentially ideal tetrahedral geometry, with each chlorine atom surrounded by four oxygen atoms at a mean distance of 1.46 Ångströms [10].

Crystal System and Space Group

Ammonium perchlorate crystallizes in the orthorhombic crystal system with space group Pnma, containing four formula units per unit cell at all measured temperatures [7]. The crystal structure exhibits temperature-dependent unit cell parameters, demonstrating thermal expansion characteristics across different temperature ranges [7] [19].

At room temperature (298 K), the unit cell dimensions are a = 9.20 Ångströms, b = 5.82 Ångströms, and c = 7.45 Ångströms [7]. Lower temperature measurements reveal systematic contraction of the unit cell, with dimensions at 78 K showing a = 9.02 Ångströms, b = 5.85 Ångströms, and c = 7.39 Ångströms [7]. At the lowest measured temperature of 10 K, the unit cell parameters contract further to a = 8.94 Ångströms, b = 5.89 Ångströms, and c = 7.30 Ångströms [7].

| Temperature (K) | a (Å) | b (Å) | c (Å) | Space Group | Crystal System |

|---|---|---|---|---|---|

| 298 | 9.20 | 5.82 | 7.45 | Pnma | Orthorhombic |

| 78 | 9.02 | 5.85 | 7.39 | Pnma | Orthorhombic |

| 10 | 8.94 | 5.89 | 7.30 | Pnma | Orthorhombic |

The thermal expansion behavior demonstrates anisotropic characteristics, with different expansion rates along the three crystallographic axes [19]. The expansion coefficient for the a-parameter increases with temperature, while the b and c parameters show decreasing expansion rates as temperature increases [19]. These thermal expansion properties are crucial for understanding the material behavior under varying temperature conditions [19].

Physical State and Appearance

Ammonium perchlorate exists as a solid crystalline material under standard conditions, presenting as a white crystalline substance with a colorless to white appearance [4] [8]. The compound is characterized by its odorless nature and maintains a sub-translucent diaphaneity [3]. The crystal habit exhibits orthorhombic bipyramidal characteristics, with crystals typically appearing as needles elongated along the b-axis [10].

Morphological studies indicate that the crystal belongs to the orthorhombic bipyramidal class with axial ratios of a:b:c = 0.7932:1:1.2808 [10]. The most prominent crystal faces include the m planes {110} and the c planes {001} [10]. The material exhibits weak positive birefringence with refractive indices of α = 1.481, β = 1.483, and γ = 1.488, along with a 2V angle of 68° [10].

| Property | Value |

|---|---|

| Physical State | Solid crystalline |

| Appearance | White crystalline solid |

| Color | Colorless to white |

| Odor | Odorless |

| Crystal Habit | Orthorhombic bipyramidal, needle-like elongated along b-axis |

| Diaphaneity | Sub-translucent |

| Melting Point | Decomposes before melting at ~130°C |

| Decomposition Temperature | Low temperature: 310-360°C, High temperature: 387-451°C |

The thermal behavior of ammonium perchlorate is characterized by decomposition rather than melting [4] [8]. Like most ammonium salts, the compound decomposes before reaching its melting point, with decomposition typically beginning around 130°C under atmospheric conditions [4]. The decomposition process is complex and temperature-dependent, with distinct low-temperature and high-temperature decomposition regimes [25].

Solubility and Dissolution Properties

Ammonium perchlorate demonstrates significant solubility in water, with solubility characteristics that vary substantially with temperature [5] [11]. The compound exhibits freely soluble behavior in water and methanol, while showing slight solubility in ethanol and acetone [11]. The material remains insoluble in ethyl ether and ethyl acetate [11].

The aqueous solubility of ammonium perchlorate increases markedly with temperature, ranging from 12 grams per 100 milliliters of water at 0°C to 88 grams per 100 milliliters at 100°C [5]. This temperature-dependent solubility behavior makes the compound suitable for recrystallization processes and various industrial applications requiring controlled dissolution rates [5].

| Temperature (°C) | Solubility (g/100mL H₂O) | Solubility (g/100g solution) |

|---|---|---|

| 0 | 12.00 | 10.74 |

| 20 | 20.85 | - |

| 25 | 25.00 | 20.02 |

| 40 | 30.58 | - |

| 45 | 39.00 | 28.02 |

| 60 | 39.05 | 33.64 |

| 75 | 65.00 | 39.45 |

| 80 | 48.19 | - |

| 100 | 88.00 | - |

The dissolution properties of ammonium perchlorate in organic solvents show limited solubility compared to aqueous systems [11]. The compound maintains moderate solubility in methanol, making it useful for certain purification and processing applications [11]. The relatively low solubility in ethanol and acetone restricts its use in these solvents for large-scale applications [11].

Density and Bulk Properties

Ammonium perchlorate exhibits a crystal density of 1.95 grams per cubic centimeter at 25°C, representing the theoretical maximum density for perfectly packed crystals [3] [4] [11]. This density value corresponds to the specific gravity of the material, providing a measure of its relative density compared to water [11]. The refractive index of ammonium perchlorate is 1.482 under standard conditions [11].

| Property | Value | Temperature |

|---|---|---|

| Crystal Density | 1.95 g/cm³ | 25°C |

| Bulk Density | Variable based on packing | Room temperature |

| Specific Gravity | 1.95 | 25°C |

| Refractive Index | 1.482 | Room temperature |

The bulk density of ammonium perchlorate varies significantly depending on particle size distribution, packing efficiency, and processing conditions [20]. Bulk density directly affects the performance characteristics of the material in various applications, particularly in composite formulations where volume filling and packing efficiency are critical parameters [20].

Particle packing behavior influences the overall bulk properties of ammonium perchlorate powder [20]. The material demonstrates complex packing characteristics due to its crystalline nature and tendency to form irregular particle shapes during grinding and processing operations [20]. These packing properties significantly impact flow characteristics, handling properties, and processing requirements for industrial applications [20].

Particle Size Distribution and Effects

Particle size distribution represents a critical parameter that significantly influences the properties and behavior of ammonium perchlorate [8] [9] [12]. The material exhibits markedly different characteristics depending on particle size ranges, with distinct classifications and property variations observed across different size distributions [8] [9].

Particles smaller than 15 micrometers are classified as explosive materials due to their enhanced reactivity and increased surface area [8]. Conversely, particles larger than 15 micrometers are classified as Class 4 oxidizers, which can undergo explosive reactions under specific conditions [8]. This size-dependent classification reflects the fundamental relationship between particle size and reactive behavior [8].

| Particle Size Range | Classification | Effect on Properties |

|---|---|---|

| < 15 micrometers | Explosive | Higher detonation velocity, lower critical diameter |

| > 15 micrometers | Class 4 Oxidizer | Can undergo explosive reaction |

| 9.1 micrometers (ground) | Fine ground material | Higher burn rate, increased viscosity |

| 67.7 micrometers (unground) | Coarse unground material | Lower burn rate, lower viscosity |

| Nanometer scale (<100 nm) | Nano-scale material | Earlier thermal decomposition onset |

The detonation velocity and critical density of ammonium perchlorate increase with decreasing particle size, while the critical diameter decreases [9]. These relationships demonstrate the enhanced reactivity of finer particles due to increased surface area and reduced diffusion distances for reactive processes [9]. Ground ammonium perchlorate with average particle sizes of approximately 9.1 micrometers exhibits significantly different properties compared to unground material with average sizes of 67.7 micrometers [12].

Nanometer-scale ammonium perchlorate, with dimensions less than 100 nanometers in at least one dimension, demonstrates unique properties including earlier onset of thermal decomposition compared to conventional particle sizes [25]. The nano-scale material maintains the same crystal phase as conventional ammonium perchlorate but exhibits modified thermal behavior due to enhanced surface effects [25]. Scanning electron microscopy reveals that nano-scale ammonium perchlorate forms two-dimensional network structures with hollow, spherical-like aggregates [25].

Ammonium perchlorate exhibits exceptionally potent oxidizing characteristics, classifying it as a Class 1 oxidizer that can undergo explosive reactions [1] [2]. The compound readily provides oxygen to support combustion processes, making it highly effective as an oxidizing agent in energetic material applications [3]. The perchlorate anion (ClO₄⁻) contains four oxygen atoms bonded to a central chlorine atom, creating a structure that readily releases oxygen during decomposition reactions [4].

Under thermal decomposition conditions, ammonium perchlorate releases substantial quantities of oxygen gas through the breakdown of the perchlorate ion. The primary decomposition reaction at moderate temperatures proceeds according to the equation: 4 NH₄ClO₄ → 4 HCl + 2 N₂ + 5 O₂ + 6 H₂O [1]. This reaction demonstrates the compound's ability to generate five moles of oxygen gas per four moles of ammonium perchlorate, establishing its effectiveness as an oxidizing agent.

The oxidizing strength of ammonium perchlorate surpasses many conventional oxidizers due to its high oxygen balance of thirty-four percent [5]. This positive oxygen balance indicates that the compound contains excess oxygen beyond what is required for complete combustion of its fuel components, enabling it to oxidize additional fuel materials in composite formulations [6]. The compound maintains its oxidizing properties across a wide temperature range, though the rate and mechanism of oxygen release vary significantly with temperature [7].

When combined with reducing agents or combustible materials, ammonium perchlorate can initiate and sustain vigorous oxidation reactions. The material is classified as hazardous when in contact with organic substances, sulfur, carbon, or powdered metals due to the potential for spontaneous ignition or explosive reactions [2] [6]. These oxidizing properties necessitate careful handling and storage protocols to prevent accidental initiation of hazardous reactions.

Stability Parameters

Ammonium perchlorate demonstrates remarkable chemical stability under ambient conditions, remaining unchanged for extended periods when stored properly [8]. The compound exhibits stability in aqueous solution for at least one hundred nine days under controlled temperature, humidity, and light conditions, with no detectable formation of decomposition products such as nitrate ions [8]. This exceptional stability in solution makes ammonium perchlorate suitable for various analytical and preparative applications.

The thermal stability of ammonium perchlorate is characterized by distinct temperature ranges with different decomposition behaviors. At temperatures below 150°C, the compound remains thermally stable with minimal decomposition [9]. Between 150°C and 240°C, low-temperature decomposition begins, characterized by incomplete mass loss typically ranging from twenty to thirty percent [10] [9]. This partial decomposition creates a porous solid residue that retains the chemical composition of the original ammonium perchlorate [10].

A critical stability parameter is the crystallographic phase transition that occurs at 240°C (513 K), where the crystal structure changes from orthorhombic to cubic symmetry [4] [11]. This transition involves an enthalpy change of 2.3 to 2.7 kcal/mol and represents a significant structural reorganization that affects the material's thermal decomposition behavior [12]. The phase transition temperature shifts under high pressure conditions according to the Clapeyron-Clausius equation, demonstrating the pressure-dependent nature of this stability parameter [12].

The activation energy for thermal decomposition provides quantitative insight into the compound's thermal stability. For low-temperature decomposition, the activation energy ranges from 26.63 ± 0.87 kcal/mol to 30.08 ± 1.98 kcal/mol, depending on the analysis method employed [7]. The sublimation process exhibits an activation energy of 28.04 ± 0.43 kcal/mol, indicating comparable energy barriers for both processes [7]. These activation energies suggest that thermal decomposition requires substantial energy input, contributing to the compound's stability under normal storage conditions.

Environmental factors significantly influence stability parameters. Relative humidity above seventy-five percent can accelerate hygroscopic deterioration when ammonium perchlorate is in contact with reactive metals such as magnesium [13]. Temperature elevation increases decomposition rates exponentially, following Arrhenius kinetics with the previously mentioned activation energies [7]. Light exposure has minimal impact on stability under controlled conditions, as demonstrated by equivalent stability in both clear and amber storage containers [8].

Reactivity with Fuel Components

Ammonium perchlorate exhibits varying degrees of reactivity with different fuel components, ranging from controlled combustion in propellant applications to potentially hazardous explosive reactions. When combined with aluminum powder, ammonium perchlorate forms the basis for ammonium perchlorate composite propellant, where the aluminum serves as fuel and the ammonium perchlorate provides oxidation [14]. This combination generates self-sustained combustion at pressures significantly below atmospheric pressure, making it highly effective for rocket propulsion applications [1].

The reactivity with magnesium powder is particularly vigorous, producing explosive reactions when the mixture is exposed to ignition sources [15] [16]. Ammonium perchlorate combined with magnesium and polyurethane exhibits similar explosive behavior, replicating the energy release mechanisms found in solid rocket engines [15]. These reactions proceed rapidly due to the high reactivity of magnesium and its ability to reduce the perchlorate ion efficiently.

Zirconium and hafnium powders demonstrate exceptionally high reactivity with ammonium perchlorate, creating mixtures that become highly flammable upon exposure to combustion flames [15]. These combinations are significantly more sensitive to initiation than aluminum-based formulations, requiring enhanced safety precautions during handling and processing. The increased reactivity stems from the higher reduction potential of these metals compared to aluminum.

Polymeric binders commonly used in propellant formulations exhibit controlled reactivity with ammonium perchlorate. Hydroxyl-terminated polybutadiene and polybutadiene acrylic acid acrylonitrile prepolymer serve as both fuel and structural matrix in composite propellants [14]. These polymers undergo slower, more controlled oxidation compared to metal powders, providing sustained energy release and structural integrity to the propellant grain.

The reactivity mechanism involves proton transfer from the ammonium ion to the perchlorate ion as the fundamental step in the decomposition process [7]. This proton transfer initiates a cascade of reactions that ultimately lead to the formation of gaseous products including nitrogen, oxygen, water vapor, and hydrogen chloride [1]. The specific reaction pathways and rates depend on the nature of the fuel component and the reaction temperature.

Organic materials generally exhibit high reactivity with ammonium perchlorate, often resulting in fire or explosion hazards [2] [6]. This reactivity necessitates careful consideration of packaging materials and storage environments to prevent accidental contact with combustible substances. Reducing agents are particularly incompatible with ammonium perchlorate, as they can initiate spontaneous decomposition reactions even at ambient temperatures [17].

Hygroscopic Behavior

Ammonium perchlorate demonstrates moderate hygroscopic properties, with water absorption behavior strongly dependent on environmental conditions, particularly relative humidity and temperature [13] [18]. The compound exhibits a critical relative humidity threshold between fifty-five and seventy-five percent, above which water absorption increases dramatically [13]. This threshold behavior indicates that ammonium perchlorate follows typical deliquescence patterns observed in many inorganic salts.

Under controlled atmospheric conditions with relative humidity below fifty-five percent, ammonium perchlorate maintains relatively stable moisture content with minimal water absorption [13]. However, when relative humidity exceeds seventy-five percent, the compound demonstrates significant hygroscopic behavior, absorbing moisture from the surrounding atmosphere [13]. This transition represents a critical point where the water vapor pressure in equilibrium with a saturated solution of ammonium perchlorate equals the ambient water vapor pressure.

The hygroscopic behavior becomes particularly problematic when ammonium perchlorate is in contact with reactive metals such as magnesium. Under humid conditions, the absorbed moisture facilitates deterioration reactions that produce magnesium hydroxide and magnesium perchlorate as degradation products [13]. The formation of these products occurs through ionic reactions involving the dissolved ammonium perchlorate and the metal surface, with water serving as the reaction medium.

Temperature significantly influences hygroscopic behavior, with higher temperatures generally reducing the critical relative humidity and increasing the rate of moisture absorption [18]. Van der Waals interactions tend to hinder water absorption, while electrostatic forces promote hygroscopic properties [18]. The balance between these competing forces determines the overall hygroscopic behavior under specific environmental conditions.

The porosity of ammonium perchlorate samples affects hygroscopic behavior substantially. Samples with higher porosity demonstrate increased water absorption due to the greater surface area available for moisture interaction [13]. The porous structure created during partial thermal decomposition provides additional sites for water absorption, potentially accelerating hygroscopic deterioration processes.

Crystallization history and particle size distribution influence hygroscopic behavior through their effects on surface area and crystal defect density [13]. Smaller particles with higher surface-to-volume ratios exhibit enhanced hygroscopic properties compared to larger crystals. Additionally, crystal defects and grain boundaries provide preferential sites for water molecule adsorption and subsequent absorption into the crystal structure.

Chemical Compatibility with Other Materials

Ammonium perchlorate demonstrates excellent chemical compatibility with a wide range of engineering materials commonly used in industrial applications [19] [20]. Fluoropolymers including polytetrafluoroethylene, polyvinylidene fluoride, and perfluoroelastomers show outstanding resistance to ammonium perchlorate solutions, making them suitable for long-term contact applications [19] [20]. These materials maintain their mechanical and chemical properties when exposed to ammonium perchlorate over extended periods.

Thermoplastic materials such as polypropylene, polyethylene, and polyvinyl chloride exhibit excellent compatibility with ammonium perchlorate [19] [20]. These polymers resist chemical attack and maintain structural integrity in ammonium perchlorate environments, making them suitable for storage containers, piping systems, and processing equipment. The compatibility rating of "1" (excellent) indicates less than fifteen percent swelling or degradation under standard test conditions [20].

Stainless steel grades, particularly 316 stainless steel, demonstrate excellent corrosion resistance when in contact with ammonium perchlorate solutions [19]. The passive oxide layer on stainless steel surfaces provides effective protection against chemical attack from the perchlorate ion. This compatibility makes stainless steel suitable for construction of storage tanks, process vessels, and handling equipment for ammonium perchlorate applications.

Elastomeric materials show variable compatibility with ammonium perchlorate depending on their chemical composition. Fluorocarbon elastomers and fluorosilicone rubbers exhibit excellent resistance, maintaining their sealing properties and mechanical characteristics [20]. Ethylene propylene diene monomer rubbers also demonstrate good compatibility, making them suitable for gasket and seal applications [20].

However, certain elastomers show poor compatibility with ammonium perchlorate. Nitrile rubber exhibits significant swelling and degradation when exposed to ammonium perchlorate, limiting its use in applications requiring chemical resistance [20] [21]. The degradation manifests as swelling, cracking, discoloration, and embrittlement over time, ultimately leading to seal failure and loss of mechanical properties [21].

The chemical compatibility of ammonium perchlorate with various materials is primarily governed by oxidation resistance and chemical inertness. Materials that resist oxidation and do not react with perchlorate ions or ammonium ions generally demonstrate good compatibility. Conversely, materials containing oxidizable components or reactive functional groups may experience degradation in ammonium perchlorate environments.

Temperature effects on chemical compatibility are significant, with elevated temperatures generally reducing the compatibility ratings of most materials [22] [20]. The compatibility data typically applies to room temperature conditions, and users must consider temperature effects when selecting materials for high-temperature applications involving ammonium perchlorate.

The ionic nature of ammonium perchlorate solutions influences compatibility through electrochemical effects and ion exchange processes. Materials with polar functional groups may interact more strongly with the dissolved ions, potentially leading to accelerated degradation. Non-polar materials generally exhibit superior compatibility due to their limited interaction with ionic species in solution.

Table 1: Physical Properties of Ammonium Perchlorate

| Property | Value |

|---|---|

| Molecular formula | NH₄ClO₄ |

| Molar mass | 117.49 g/mol |

| Density (at 25°C) | 1.95 g/cm³ |

| Crystal structure (room temperature) | Orthorhombic |

| Crystal structure (above 513 K) | Cubic |

| Melting point | Decomposes before melting |

| Decomposition temperature | 130-240°C |

| Solubility in water (0°C) | 11.56 g/100 mL |

| Solubility in water (20°C) | 20.85 g/100 mL |

| Solubility in water (80°C) | 48.19 g/100 mL |

| Appearance | White crystalline solid |

| Vapor pressure (at 25°C) | 0 Pa |

Table 2: Thermal Decomposition Parameters

| Parameter | Value |

|---|---|

| Low-temperature decomposition onset | 150-200°C |

| High-temperature decomposition | 380-450°C |

| Activation energy (low temperature) | 26.63-30.08 kcal/mol |

| Activation energy (sublimation) | 28.04 kcal/mol |

| Phase transition temperature | 240°C (513 K) |

| Heat of transition | 2.3-2.7 kcal/mol |

| Typical mass loss (low temperature) | 20-30% |

| Complete decomposition temperature | >350°C |

Table 3: Solubility of Ammonium Perchlorate in Water

| Temperature (°C) | Solubility (g/100 mL H₂O) | Solubility (g/100 g solution) |

|---|---|---|

| 0 | 12.00 | 10.74 |

| 20 | 20.85 | 20.02 |

| 25 | 25.00 | 20.02 |

| 40 | 30.58 | 28.02 |

| 45 | 39.00 | 28.02 |

| 60 | 39.05 | 33.64 |

| 75 | 65.00 | 39.45 |

| 80 | 48.19 | 39.45 |

| 100 | 57.01 | 57.01 |

Table 4: Chemical Compatibility with Common Materials

| Material | Compatibility Rating | Notes |

|---|---|---|

| Polyvinylidene fluoride (PVDF) | Excellent (1) | Suitable for long-term contact |

| Polypropylene (PP) | Excellent (1) | Suitable for long-term contact |

| Polyvinyl chloride (PVC) | Excellent (1) | Suitable for long-term contact |

| Stainless steel 316 | Excellent (1) | Suitable for long-term contact |

| Polytetrafluoroethylene (PTFE) | Excellent (1) | Suitable for long-term contact |

| Fluorocarbon elastomer (FKM) | Excellent (1) | Suitable for long-term contact |

| Ethylene propylene diene monomer (EPDM) | Excellent (1) | Suitable for long-term contact |

| Polyethylene (PE) | Excellent (1) | Suitable for long-term contact |

| Nitrile rubber (NBR) | Poor (3) | May cause swelling/degradation |

| Viton (FKM) | Excellent (1) | Suitable for long-term contact |

Table 5: Reactivity with Common Fuel Components

| Fuel Component | Reactivity Level | Comments |

|---|---|---|

| Aluminum powder | High | Forms composite propellant |

| Magnesium powder | High | Forms composite propellant |

| Zirconium powder | Very High | Highly flammable mixture |

| Hafnium powder | Very High | Highly flammable mixture |

| Polyurethane binder | High | Explosive reaction when ignited |

| Hydroxyl-terminated polybutadiene (HTPB) | Moderate | Standard propellant binder |

| Polybutadiene acrylic acid acrylonitrile (PBAN) | Moderate | Standard propellant binder |

| Organic materials | High | Fire/explosion hazard |

| Reducing agents | High | Incompatible - dangerous |

| Powdered metals | High | Fire/explosion hazard |

Physical Description

DryPowder; DryPowder, OtherSolid, Liquid; PelletsLargeCrystals

WHITE HYGROSCOPIC CRYSTALS.

Color/Form

Colorless, crystalline compound

Solid at 15 °C

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.95 g/cu cm

1.95 g/cm³

Odor

Melting Point

UNII

GHS Hazard Statements

mass explosion hazard [Danger Explosives];

H271: May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids]

Vapor Pressure

Pictograms

Explosive;Oxidizer

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Extremely high purity ammonium perchlorate can be made by the direct reaction of ammonia and pure perchloric acid solution. The reaction mixture can either be crystallized, centrifuged, and dried, or spraydried and cyclone-separated to produce a fine crystalline powder having a particle size of 50 um. Metal analysis of the ammonium perchlorate produced by this method is reported to be less than 0.02 ug/g.

General Manufacturing Information

NAICS Code 336415

Perchloric acid, ammonium salt (1:1): ACTIVE

Perchlorate is both a naturally occurring and manmade anion that is typically found in the form of perchloric acid and salts such as ammonium perchlorate, potassium perchlorate, and sodium perchlorate. Ammonium perchlorate, an oxidizer, is the most prevalent form of this compound; has been widely used in solid propellants, fireworks, and flares; and is a constituent of many munition components. Manufacture of ammonium perchlorate began in the 1940s, primarily for use by the defense industry and later by the aerospace industry. Other perchlorate containing salts were more common before 1953. Over the years, the number of perchlorate manufacturers has varied. Before the mid-1970s, there were at least five perchlorate manufacturing plants in the U.S., but from 1975 through 1998, only two plants manufactured the compound (American Pacific in Henderson, Nevada, and then in Cedar City, Utah, and Kerr-McGee in Henderson, Nevada). Currently there is only one U.S. manufacturer of ammonium perchlorate, American Pacific's Western Electro Chemical Company (WECCO) Plant in Cedar City, Utah. Perchlorate continues to be used in a variety of operations; ... there were more than 100 perchlorate users located in 40 states as of April 2003. /Perchlorates/

Ammonium perchlorate is a true explosive.

Ammonium perchlorate is a powerful oxidizer which is mixed with combustible materials to produce rocket fuels. The mixed fuels provide a high energy release at a very rapid rate of combustion. The rate of combustion is controlled by the mixture, particle size, and moisture content. Finely ground aluminum frequently is used as the combustible component. Without the combustible component, ammonium perchlorate is classified as an oxidizer and considered less hazardous than a mixed fuel. Normal combustion will be greatly accelerated in its presence, and contamination of ammonium perchlorate with an organic product will create explosive mixtures. ... The product (ammonium perchlorate) apparently had not been tested for mass (large quantity) detonation prior to this fire , and its classification was based on small scale tests. Although not previously considered to be explosive, this incident obviously gives testimony to the fact that ammonium perchlorate can explode.

The solid propellant used in the booster rockets on the U.S. Space Shuttle is 70% ammonium perchlorate by weight.

Analytic Laboratory Methods

The qualitative determination of water-soluble perchlorates by precipitation using methylene blue yields a violet precipitate. Using potassium, rubidium, or cesium salts for precipitation from ethanol-water solutions can serve as a qualitative determination for perchlorates. Tetraphenylarsonium chloride has also been used for the precipitation of the perchlorate ion in gravimetric analysis.

Ion-specific electrodes can be used for the quantitative determination of perchlorates in the ppm range. This method is linear over small ranges of concentration, and is best applied in analyzing solutions where interferences from other ionic species do not occur.

A practical method for low level perchlorate analysis employs ion chromatography. The unsuppressed method using a conductivity detector has a lower detectable limit of about 10 ppm. A suppression technique, which suppresses the conductivity of the electrolyte but not the separated ions, can further improve sensitivity. Additionally, ion chromatography can be coupled with indirect photometric detection and applied to the analysis of perchlorates.

Clinical Laboratory Methods

Storage Conditions

Separate from acids, alkalies, reducing agents, combustible materials. Store in cool, dry, well-ventilated location.